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Compound of Interest

Compound Name: 2,3-Didehydropimeloyl-CoA

Cat. No.: B106243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3-Didehydropimeloyl-CoA is a pivotal intermediate in microbial metabolism, primarily

recognized for its role in the biotin biosynthesis pathway and the anaerobic degradation of

aromatic compounds. This technical guide provides a comprehensive overview of the structure,

properties, and enzymatic synthesis of 2,3-Didehydropimeloyl-CoA, tailored for professionals

in research and drug development. Understanding the intricacies of this molecule and its

metabolic context is crucial for harnessing its potential in various biotechnological and

therapeutic applications.

Chemical Structure and Properties
2,3-Didehydropimeloyl-CoA is a derivative of pimelic acid, a seven-carbon dicarboxylic acid,

which is activated by the attachment of coenzyme A (CoA) via a thioester bond. The "2,3-

didehydro" designation indicates the presence of a double bond between the second and third

carbon atoms of the pimeloyl chain.

While specific experimentally determined physicochemical properties for 2,3-
Didehydropimeloyl-CoA are not readily available in the literature, we can infer its properties

based on its constituent parts: the pimeloyl group and the coenzyme A moiety. For comparison,

the properties of the closely related six-carbon analogue, 2,3-didehydroadipoyl-CoA, are

presented below.
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Property
Value (for 2,3-
Didehydroadipoyl-CoA)

Reference

Molecular Formula C27H42N7O19P3S [1]

Molecular Weight 893.6 g/mol [1]

Monoisotopic Mass 893.14690430 Da [1]

Note: These values are for the adipoyl (C6) analogue and should be considered an

approximation for the pimeloyl (C7) derivative.

Biosynthesis of 2,3-Didehydropimeloyl-CoA
The formation of 2,3-Didehydropimeloyl-CoA is a key step in the metabolic pathways of

certain anaerobic bacteria. It is synthesized from pimeloyl-CoA through an oxidation reaction

catalyzed by the enzyme pimeloyl-CoA dehydrogenase.

The Biosynthetic Pathway
The synthesis of pimeloyl-CoA itself is an interesting deviation from standard fatty acid

synthesis. In organisms like Escherichia coli, it is produced through a modified fatty acid

synthesis pathway. The process is initiated by the enzymes encoded by the bioC and bioH

genes.

Once pimeloyl-CoA is formed, it serves as the substrate for pimeloyl-CoA dehydrogenase. This

enzyme introduces a double bond between the α (C2) and β (C3) carbons of the pimeloyl

chain, yielding 2,3-Didehydropimeloyl-CoA. This reaction is a critical step in the anaerobic

degradation of benzoate and is also a part of the biotin biosynthesis pathway in some

microorganisms.

Pimelate Pimeloyl-CoA Synthetase
(BioW)

 ATP, CoA Pimeloyl-CoA Pimeloyl-CoA
Dehydrogenase 2,3-Didehydropimeloyl-CoA AMP, PPi
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Biosynthesis of 2,3-Didehydropimeloyl-CoA from Pimelate.
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Enzymes Involved in the Synthesis
Pimeloyl-CoA Synthetase (BioW)
Pimeloyl-CoA synthetase, encoded by the bioW gene in many bacteria, catalyzes the activation

of pimelate to pimeloyl-CoA. This reaction requires ATP and coenzyme A. The kinetic

parameters for pimeloyl-CoA synthetase from Pseudomonas mendocina 35 have been

determined.

Substrate Km (mM) Reference

Pimelic acid 0.49 [2]

Coenzyme A 0.18 [2]

ATP 0.72 [2]

The purified enzyme from P. mendocina 35 has a pH optimum of approximately 8.0 and a

specific activity of 77.3 units/mg of protein. It is a tetramer with a subunit molecular weight of

approximately 80,000 Da[2].

Pimeloyl-CoA Dehydrogenase
Pimeloyl-CoA dehydrogenase is an oxidoreductase that catalyzes the formation of a double

bond in the pimeloyl-CoA molecule. This enzyme is involved in the anaerobic degradation of

benzoate in bacteria[3]. While the enzyme has been identified as a key player in this pathway,

detailed kinetic parameters and purification protocols are not extensively documented in

publicly available literature. However, general assays for acyl-CoA dehydrogenases can be

adapted to study its activity.

Experimental Protocols
General Enzymatic Assay for Acyl-CoA Dehydrogenases
A common method to assay acyl-CoA dehydrogenase activity is a spectrophotometric assay

that follows the reduction of an artificial electron acceptor. A specific assay for medium-chain

acyl-CoA dehydrogenase, which can be adapted for pimeloyl-CoA dehydrogenase, measures

the formation of a product with a double bond.
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Principle: The formation of the 2,3-double bond in the acyl-CoA product results in an increase

in absorbance at a specific wavelength. For example, the formation of cinnamoyl-CoA from 3-

phenylpropionyl-CoA can be monitored at 308 nm[4]. A similar approach could be developed

for 2,3-Didehydropimeloyl-CoA.

Reaction Mixture:

Phosphate buffer (pH 7.5-8.0)

Pimeloyl-CoA (substrate)

Phenazine methosulfate (electron acceptor)

Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

Prepare the reaction mixture without the enzyme in a quartz cuvette.

Initiate the reaction by adding the enzyme.

Monitor the increase in absorbance at the predetermined wavelength (which would need to

be empirically determined for 2,3-Didehydropimeloyl-CoA) over time using a

spectrophotometer.

Calculate the enzyme activity based on the rate of change in absorbance and the molar

extinction coefficient of the product.
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Spectrophotometric Assay Workflow

Prepare Reaction Mixture
(Buffer, Substrate, Electron Acceptor)

Add Enzyme to Initiate Reaction

Monitor Absorbance Change
Over Time

Calculate Enzyme Activity
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General workflow for an acyl-CoA dehydrogenase assay.

Synthesis and Purification of Acyl-CoA Thioesters
Chemical synthesis of acyl-CoA thioesters can be achieved through various methods. One

common approach involves the activation of the carboxylic acid followed by reaction with

coenzyme A.

General Protocol for Acyl-CoA Synthesis:

Activation of the Carboxylic Acid: The carboxylic acid (in this case, 2,3-didehydropimelic acid,

which would first need to be synthesized) is converted to a more reactive derivative, such as

an acyl-imidazole or an N-hydroxysuccinimide ester[5][6].

Reaction with Coenzyme A: The activated acyl group is then reacted with the free thiol group

of coenzyme A in an appropriate buffer to form the thioester bond.
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Purification: The resulting acyl-CoA can be purified using techniques such as high-

performance liquid chromatography (HPLC) on a reverse-phase column[6].

Spectroscopic Analysis
Characterization of 2,3-Didehydropimeloyl-CoA would rely on standard spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR would be crucial for

confirming the structure, particularly the presence and stereochemistry of the double bond in

the pimeloyl chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

determine the exact mass and confirm the elemental composition. Tandem mass

spectrometry (MS/MS) would provide fragmentation patterns useful for structural

elucidation[3][7].

Significance in Drug Development
The biotin biosynthesis pathway is essential for many microorganisms, but absent in humans,

making the enzymes in this pathway attractive targets for the development of novel

antimicrobial agents. Pimeloyl-CoA synthetase (BioW) and pimeloyl-CoA dehydrogenase are

potential targets for inhibitors that could disrupt biotin synthesis and thereby inhibit microbial

growth. A detailed understanding of the structure of their substrates and products, such as 2,3-
Didehydropimeloyl-CoA, is fundamental for the rational design of such inhibitors.

Conclusion
2,3-Didehydropimeloyl-CoA is a key metabolite with a well-defined role in microbial metabolic

pathways. While specific quantitative data for this molecule remains somewhat elusive in the

broader scientific literature, its structural features and biosynthetic route are understood within

the context of biotin synthesis and anaerobic aromatic degradation. The information and

protocols provided in this guide offer a solid foundation for researchers and drug development

professionals to further investigate this molecule and its associated enzymes, paving the way

for new discoveries and applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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